REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([O:12]C)=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>S(=O)(=O)(O)O>[OH:12][C:9]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)O)C=C(C=C1)OC
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Name
|
|
Quantity
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55 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction was then poured into ice
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Type
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CUSTOM
|
Details
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A precipitate formed
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Type
|
WAIT
|
Details
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to stand overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The resulting crystals were collected by filtration
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Type
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CUSTOM
|
Details
|
dried in vacuo
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Type
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CUSTOM
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Details
|
The material was further purified by silica gel chromatography
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Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
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OC=1C=CC(=C(C(=O)O)C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |